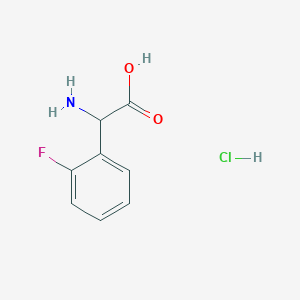

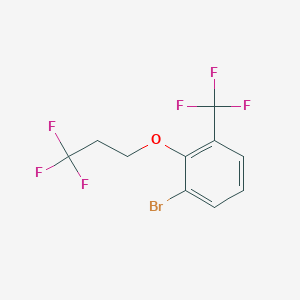

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen

Analytical Characterizations in Research Chemicals

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is used in the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. These compounds have drawn attention in research chemicals (RCs), particularly those perceived as ketamine-like dissociative substances acting predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor. The study conducted by Wallach et al. (2016) focuses on synthesizing and characterizing fifteen N-alkyl-arylcyclohexylamines, which include derivatives obtained from various phenyl-substituted moieties. This work aids in identifying emerging substances of abuse in forensic studies (Wallach et al., 2016).

Pharmacological Profiles in Serotonin Receptor Antagonism

Another application of this compound is found in the pharmacological profiling of novel serotonin (5-HT2A) receptor antagonists. Ogawa et al. (2002) examined the pharmacology of R-96544, a 5-HT2A receptor antagonist, which is related to (R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride. Their research reveals the compound's potential in inhibiting platelet aggregation and shows its affinity for 5-HT2A receptors. This study contributes to understanding the therapeutic potential of such compounds in treating conditions related to serotonin receptors (Ogawa et al., 2002).

Role in Enantioselective Metabolism of Designer Drugs

The compound is also relevant in studying the enantioselective metabolism of designer drugs. Meyer and Maurer (2009) investigated the O-methylation of the catecholic phase I metabolites of various designer drugs, noting the enantioselective elimination of these metabolites. Such studies are crucial in understanding the pharmacokinetic properties and potential therapeutic applications of these substances (Meyer & Maurer, 2009).

Catalytic Synthesis Applications

This chemical is also significant in catalytic synthesis processes. Baba et al. (2002) explored its use in the methoxycarbonylation of aliphatic amines with dimethyl carbonate, demonstrating its efficiency in catalytic synthesis and its potential in industrial applications (Baba et al., 2002).

Enzymatic Resolution in Synthesis

The compound plays a role in the enzymatic resolution of chiral intermediates, as studied by Kamal et al. (2007). Their research on lipase-catalyzed enantiomer separation of specific compounds highlights its utility in synthesizing optically pure intermediates for pharmaceutical applications (Kamal et al., 2007).

Hydrodenitrogenation Research

In the field of hydrodenitrogenation, Kukula et al. (2005) investigated the steric course of reactions involving alkylamines, providing insights into the mechanism of action and potential industrial applications of these processes (Kukula et al., 2005).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes information on toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or entirely new synthesis methods.

Eigenschaften

IUPAC Name |

(2R)-1-ethoxy-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOILBVQOYBZYEI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)

![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)